molecular formula C10H8F2O B1587300 6,7-Difluoro-2-tetralone CAS No. 552321-02-5

6,7-Difluoro-2-tetralone

Cat. No.: B1587300
CAS No.: 552321-02-5
M. Wt: 182.17 g/mol
InChI Key: CZCPMFQPXKGSDN-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-tetralone: is a chemical compound with the molecular formula C10H8F2O . It is a derivative of tetralone, characterized by the presence of two fluorine atoms at the 6th and 7th positions on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-2-tetralone typically involves the fluorination of 2-tetralone derivatives. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often include the use of acetonitrile as a solvent and room temperature to reflux conditions .

Industrial Production Methods: Continuous-flow synthesis techniques, which offer advantages in terms of reaction efficiency and product purity, could be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Difluoro-2-tetralone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-tetralone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

  • 6,8-Difluoro-2-tetralone
  • 7-Methoxy-1-tetralone
  • 4-Methyl-1-tetralone

Comparison: 6,7-Difluoro-2-tetralone is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to 6,8-Difluoro-2-tetralone, the 6,7-difluoro derivative may exhibit different electronic and steric effects, leading to variations in its reactivity and interactions with biological targets .

Properties

IUPAC Name

6,7-difluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCPMFQPXKGSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395008
Record name 6,7-difluoro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552321-02-5
Record name 6,7-difluoro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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